8-epi Atazanavir
CAS No.: 1292296-09-3
Cat. No.: VC21352810
Molecular Formula: C38H52N6O7
Molecular Weight: 704.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1292296-09-3 |
---|---|
Molecular Formula | C38H52N6O7 |
Molecular Weight | 704.9 g/mol |
IUPAC Name | methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
Standard InChI | InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31+,32+/m0/s1 |
Standard InChI Key | AXRYRYVKAWYZBR-SYEZAVJTSA-N |
Isomeric SMILES | CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
SMILES | CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Canonical SMILES | CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Appearance | Solid powder |
Chemical Identity and Characterization
Chemical Nomenclature
8-epi Atazanavir has been documented in chemical databases with several systematic names that reflect its molecular structure. The compound is formally identified as methyl {(5S,10R,11S,14S)-11-benzyl-5-(tert-butyl)-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-[4-(pyridin-2-yl)benzyl]-2-oxa-4,7,8,12-tetraazahexadecan-14-yl}carbamate . This systematic name precisely describes the arrangement of functional groups and stereochemical centers that define this particular diastereomer.
Identification and Registration
Structural Analysis
Stereochemical Configuration
The defining feature of 8-epi Atazanavir is its stereochemical configuration, specifically identified as the S,R,S,S-diastereomer . This nomenclature indicates the absolute configuration at four stereogenic centers within the molecule. The parent compound Atazanavir contains multiple chiral centers, and the specific inversion at position 8 results in this epimeric form. This stereochemical difference, while subtle in terms of chemical composition, can significantly impact molecular recognition and biological activity.
Structural Comparison with Atazanavir
Standard Atazanavir, used therapeutically as a protease inhibitor, has a different stereochemical arrangement that enables optimal binding to the HIV-1 protease enzyme. The 8-epi variant represents a structural isomer that may demonstrate altered binding characteristics and pharmacological properties. The structural deviation at the epimeric center could impact the compound's ability to properly occupy the binding pocket of the HIV-1 protease, potentially affecting its efficacy as an inhibitor.
Molecular Recognition Implications
The precise three-dimensional structure of protease inhibitors like Atazanavir is crucial for their therapeutic efficacy. Atazanavir's molecular flexibility allows it to adopt different binding conformations to proteases, as demonstrated by x-ray crystallography . The epimeric modification in 8-epi Atazanavir likely alters this conformational flexibility, potentially changing its interaction with the target enzyme.
Pharmaceutical Context
Pharmaceutical Quality Implications
The identification and characterization of 8-epi Atazanavir is important from a pharmaceutical quality perspective. As suggested by its classification as an impurity, this diastereomer may form during synthesis, storage, or metabolism of Atazanavir. Regulatory standards typically specify allowable limits for such stereoisomeric impurities to ensure the safety and efficacy of the medication.
Analytical Characterization
Chemical Database Registration
The compound was first created in chemical databases on December 5, 2007, with modifications recorded as recently as March 8, 2025 . This registration timeline provides perspective on when this specific diastereomer was formally recognized and characterized in the chemical literature.
Comparative Analysis of Atazanavir Formulations
Study Identifier | Patient Population | Atazanavir Regimen (mg) | Comparator | Key Outcomes |
---|---|---|---|---|
AI424-007 | ART-naive, n=420 | 200, 400, 500 | Nelfinavir 750 mg t.i.d. | Comparable viral and CD4 responses; unconjugated bilirubinemia in all Atazanavir arms |
AI424-008 | ART-naive, n=467 | 400, 600 | Nelfinavir 1250 mg b.i.d. | Comparable viral and CD4 responses; better lipid profile with Atazanavir |
AI424-034 | ART-naive, n=810 | 400 | Efavirenz 600 mg once daily | Comparable efficacy; better lipid profile with Atazanavir |
AI424-089 | ART-naive, n=199 | 400 vs. 300/100 with Ritonavir | N/A | Trend for improved viral response with Ritonavir boosting |
AI424-045 | Treatment-experienced, n=243 | 300/100 with Ritonavir | Lopinavir/Ritonavir | Non-inferior efficacy; better lipid profile with Atazanavir/Ritonavir |
This table summarizes key clinical studies of Atazanavir, highlighting its efficacy and tolerability profile in different patient populations . These findings emphasize the importance of proper molecular structure for therapeutic efficacy, which may be compromised in the 8-epi form.
Resistance Profile Considerations
HIV-1 isolates with reduced susceptibility to Atazanavir have been identified, characterized by specific mutations such as I50L and N88S . The I50L mutation is associated with an eightfold reduced susceptibility to Atazanavir but may interestingly increase susceptibility to other protease inhibitors . This resistance profile of Atazanavir highlights the specificity of molecular interactions that could be further altered in the 8-epi diastereomer.
Research Implications
Structure-Activity Relationship
The identification and characterization of 8-epi Atazanavir contributes to the understanding of structure-activity relationships for azapeptide protease inhibitors. The comparison between Atazanavir and its 8-epi diastereomer may provide insights into the specific structural requirements for effective HIV-1 protease inhibition.
Pharmaceutical Development Considerations
From a pharmaceutical development perspective, understanding the properties and formation of 8-epi Atazanavir is crucial for:
-
Optimizing synthetic routes to minimize formation of unwanted stereoisomers
-
Developing analytical methods for quality control
-
Establishing specifications for acceptable levels of stereoisomeric impurities
-
Investigating potential biological activities or adverse effects of the diastereomer
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume